molecular formula C4H7ClN2 B1404239 1H-Pyrrol-2-amine hydrochloride CAS No. 1261268-88-5

1H-Pyrrol-2-amine hydrochloride

Cat. No. B1404239
M. Wt: 118.56 g/mol
InChI Key: RYAXIBZFEGKVNN-UHFFFAOYSA-N
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Description

1H-Pyrrol-2-amine, also known as 2-aminopyrrole, is a compound with the molecular formula C4H6N2 . It has a molecular weight of 82.10 g/mol . It is used in laboratory chemicals .


Synthesis Analysis

Pyrrole synthesis involves various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrol-2-amine consists of a five-membered ring with alternating single and double bonds . The molecule has a dipole moment of 1.58 D .


Physical And Chemical Properties Analysis

1H-Pyrrol-2-amine has a molecular weight of 82.10 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 . It is a colorless volatile liquid that darkens readily upon exposure to air .

Scientific Research Applications

Green Synthesis Approaches

1H-Pyrrol-2-amine hydrochloride is involved in green organic reactions, like the synthesis of 1H-pyrrol-3(2H)-ones using aliphatic primary amines and 1,3-diketones. This process, promoted by aqueous H2O2, is a regioselective and efficient approach, notable for its environmental friendliness and mild reaction conditions (Sun et al., 2014).

Macrocycles Synthesis

Azatripyrrolic and azatetrapyrrolic macrocycles have been synthesized using the Mannich reaction of pyrrole in the presence of primary amine hydrochloride. These macrocycles, along with other azapyrrolic analogues, demonstrate varying binding stoichiometries with halide anions (Mani et al., 2010).

Pyrrole Derivatives and Their Applications

Pyrrole and its derivatives are crucial in biological molecules like heme and chlorophyll. These derivatives are usually prepared by condensing amines with carbonyl-containing compounds. They find applications in forming electrically conducting films, serving as intermediates, solvents, and being used in dyes (Anderson & Liu, 2000).

Novel Synthetic Approaches

Innovative methods have been developed for transforming 1H-pyrroles into 1,4-dicarbonyl compounds and then back into 1H-pyrroles with different N-substituents. This strategy involves heating under nitrogen and using alkyl or aryl amines (Zamora & Hidalgo, 2006).

Advanced Chemical Synthesis

Advanced synthesis techniques have been developed for creating trisubstituted 1H-pyrroles from alkynoates and amines, mediated by tert-butyl perbenzoate. This method allows for constructing pyrrole fragments and forming new C-C and C-N bonds (Liu et al., 2013).

Catalytic Reactions

The catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones using a chiral bifunctional amine-thiourea catalyst has been achieved, leading to various pyrrol-2(3H)-ones with quaternary stereocenters (Zhang et al., 2016).

Safety And Hazards

1H-Pyrrol-2-amine is classified as a flammable liquid and vapor, toxic if swallowed, causes serious eye damage, and is harmful if inhaled . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The synthesis of pyrrole and its derivatives is a growing research area due to their diverse biological and medicinal importance . Future research may focus on developing more efficient synthesis methods and exploring the therapeutic potential of pyrrole and its derivatives .

properties

IUPAC Name

1H-pyrrol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c5-4-2-1-3-6-4;/h1-3,6H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAXIBZFEGKVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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